molecular formula C22H36O2 B1203896 adrenic acid

adrenic acid

Cat. No.: B1203896
M. Wt: 332.5 g/mol
InChI Key: TWSWSIQAPQLDBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Comparison with Similar Compounds

adrenic acid is similar to other polyunsaturated fatty acids, such as arachidonic acid and docosahexaenoic acid. it is unique in its specific structure and biological activities. Unlike arachidonic acid, which has 20 carbon atoms, docosa-7,10,13,16-tetraenoic acid has 22 carbon atoms and four double bonds . Compared to docosahexaenoic acid, which has six double bonds, docosa-7,10,13,16-tetraenoic acid has four double bonds . These structural differences contribute to the distinct biological functions and applications of each compound.

List of Similar Compounds:
  • Arachidonic acid
  • Docosahexaenoic acid
  • Eicosapentaenoic acid
  • Linoleic acid
  • Gamma-linolenic acid

Properties

Molecular Formula

C22H36O2

Molecular Weight

332.5 g/mol

IUPAC Name

docosa-7,10,13,16-tetraenoic acid

InChI

InChI=1S/C22H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-21H2,1H3,(H,23,24)

InChI Key

TWSWSIQAPQLDBP-UHFFFAOYSA-N

SMILES

CCCCCC=CCC=CCC=CCC=CCCCCCC(=O)O

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCCCC(=O)O

Synonyms

7,10,13,16-docosatetraenoic acid
adrenic acid
adrenic acid, (Z)-isome

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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